2-Imidazolidinone, 1,3,4-trimethyl-

Übersicht

Beschreibung

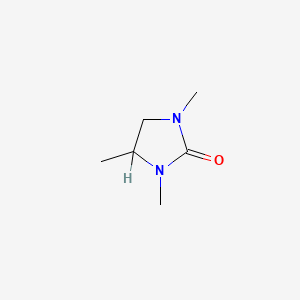

“2-Imidazolidinone, 1,3,4-trimethyl-” is a chemical compound with the molecular formula C6H12N2O . It is a member of the imidazolidinones, a class of 5-membered ring heterocycles structurally related to imidazolidine . Imidazolidinones feature a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 or 4 positions .

Synthesis Analysis

The synthesis of imidazolidinones has been studied extensively. For instance, 2-imidazolidinones can be prepared from phenylalanine in two chemical steps: amidation with methylamine followed by a condensation reaction with acetone . Another study reported a first-principles density functional theory investigation on synthesizing 1,3-dimethyl-2-imidazolidinone (DMI) through the urea method with water serving as both solvent and catalyst .

Molecular Structure Analysis

The molecular structure of “2-Imidazolidinone, 1,3,4-trimethyl-” consists of a 5-membered ring with three carbon atoms, two nitrogen atoms, and an oxygen atom . The average mass of the molecule is 128.172 Da, and the monoisotopic mass is 128.094955 Da .

Chemical Reactions Analysis

Imidazolidinones can act as catalysts by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO .

Wissenschaftliche Forschungsanwendungen

Organocatalysis

- Asymmetric Diels–Alder Reaction : A study by De Nino et al. (2015) highlights the use of an imidazolidinone-based organocatalyst in asymmetric Diels–Alder reactions, showing its efficiency in producing products with good yields and enantioselectivities. This catalyst can be recovered and reused multiple times without significant loss of activity (De Nino et al., 2015).

Synthesis of Amines

- Electrophilic Amination of Grignard Reagents : Kitamura et al. (2003) describe the reaction of 2-Imidazolidinone O-sulfonyloxime with various Grignard reagents to produce N-alkylated imines, which can be transformed into primary amines and N-methyl secondary amines (Kitamura et al., 2003).

Antiviral Agents

- Activity Against Viruses : Swain and Mohanty (2019) discuss the potent activities of imidazolidinones against viruses like dengue, enterovirus, hepatitis C, and HIV. These compounds show promise as anti-HIV agents, inhibiting HIV aspartic protease and acting as CCR5 co-receptor antagonists (Swain & Mohanty, 2019).

Catalytic Synthesis

- Synthesis of Imidazolidin-2-ones : Casnati et al. (2019) provide a comprehensive review of catalytic strategies to access imidazolidin-2-ones, highlighting their importance in pharmaceuticals, natural products, and organic syntheses (Casnati et al., 2019).

Synthesis of Imidazolidinones

- Palladium-catalyzed Synthesis : Shu et al. (2011) discuss a palladium-catalyzed reaction for the diversified assembly of imidazolidinones, highlighting their significance in biologically active compounds (Shu et al., 2011).

Antibacterial and Antifungal Activities

- Synthesis of Derivatives for Antimicrobial Activity : A study by Ammar et al. (2016) reports the synthesis of new imidazolidinone derivatives with significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Ammar et al., 2016).

Industrial Applications

- Synthesis of 1-(2-chloroethyl)-2-imidazolidinone : Chen Shui-ku (2011) describes a method for synthesizing 1-(2-chloroethyl)-2-imidazolidinone with industrial value due to its low production cost and high yield (Chen Shui-ku, 2011).

Conformational Analysis

- Synthesis and Analysis of Sterically Congested Imidazolidinones : Alswaidan et al. (2014) conducted a study on the synthesis and conformational analysis of sterically congested imidazolidinones, contributing to the understanding of their structural properties (Alswaidan et al., 2014).

Synthons for 1,2-Diamines

- Chiral Synthons : Seo et al. (2001) discuss how derivatives of 2-imidazolidinone can serve as chiral synthons for the preparation of optically active diamines, demonstrating their utility in synthesizing complex organic molecules (Seo et al., 2001).

Wirkmechanismus

Target of Action

It’s known that imidazolidinones are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They are also important synthetic intermediates that can be transformed into a broad variety of complex structures .

Mode of Action

Imidazolidinone catalysts work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction .

Biochemical Pathways

The compound is involved in various synthetic routes to access five-membered cyclic ureas . These include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .

Pharmacokinetics

It’s known that 1,3-dimethyl-2-imidazolidinone is a polar solvent and lewis base , which may influence its pharmacokinetic properties.

Result of Action

It’s known that imidazolidinones are important synthetic intermediates that can be transformed into a broad variety of complex structures , suggesting a wide range of potential effects.

Action Environment

The action environment of 2-Imidazolidinone, 1,3,4-trimethyl- is typically in the context of organic synthesis . The compound has been used in the formation of imidazolidin-2-ones from 1,2-diamines and CO2 using tetramethylphenylguanidine (PhTMG) as the basic promoter in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator . The reaction can be carried out in either MeCN or CH2Cl2 as the solvent at temperatures ranging from -40 °C to room temperature .

Safety and Hazards

Zukünftige Richtungen

The current computational understanding on the prototypical reaction to DMI can be extended to guide developing more efficient routes to synthesize imidazolidinone derivatives through the urea method . This suggests that future research could focus on optimizing the synthesis process and exploring new applications for these compounds.

Biochemische Analyse

Biochemical Properties

It is known that imidazolidin-2-ones, the class of compounds to which 1,3,4-Trimethylimidazolidin-2-one belongs, are important synthetic intermediates that can be transformed into a broad variety of complex structures . These structures can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

It is known that imidazolidin-2-ones and their analogues are widely found in pharmaceuticals and other biologically active compounds , suggesting that they may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that imidazolidin-2-ones can be synthesized from 1,2-diamines and CO2 using certain catalysts . This suggests that 1,3,4-Trimethylimidazolidin-2-one may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known that imidazolidin-2-ones are important synthetic intermediates , suggesting that they may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is known that imidazolidin-2-ones can be synthesized from 1,2-diamines and CO2 , suggesting that they may be involved in metabolic pathways related to these compounds.

Transport and Distribution

It is known that imidazolidin-2-ones are important synthetic intermediates , suggesting that they may interact with transporters or binding proteins and influence their localization or accumulation.

Subcellular Localization

It is known that imidazolidin-2-ones are important synthetic intermediates , suggesting that they may be directed to specific compartments or organelles through targeting signals or post-translational modifications.

Eigenschaften

IUPAC Name |

1,3,4-trimethylimidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5-4-7(2)6(9)8(5)3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNFHWKVZWAKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)N1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946891 | |

| Record name | Dimethylpropyleneurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24044-24-4 | |

| Record name | 2-Imidazolidinone, 1,3,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024044244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylpropyleneurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

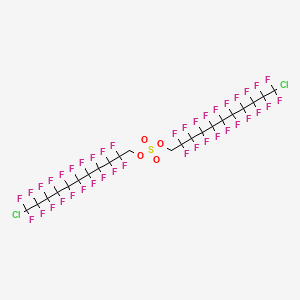

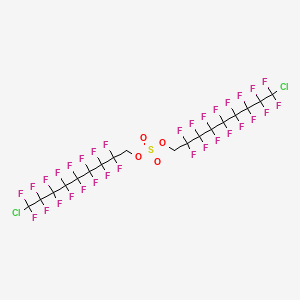

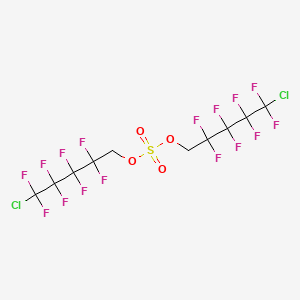

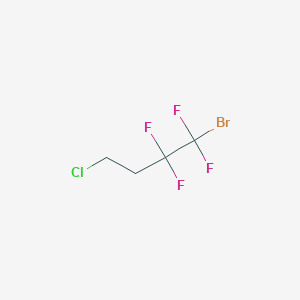

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole](/img/structure/B3040712.png)

![1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3040713.png)

![2-[3-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040715.png)